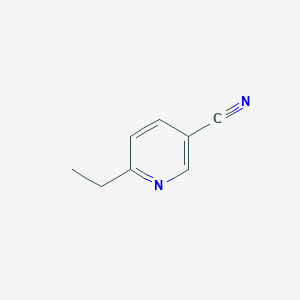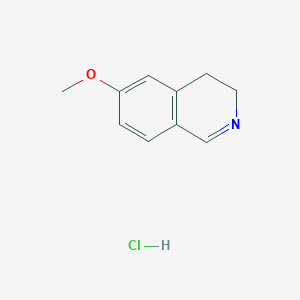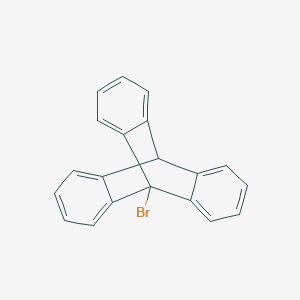
2,5-Dibromofuran
Descripción general
Descripción
2,5-Dibromofuran is a chemical compound with the molecular formula C4H2Br2O . It is a versatile reactant used in the total synthesis of Eleutherobin . Furan derivatives are also incorporated into low band-gap polymers for efficient solar cells .
Synthesis Analysis
The synthesis of 2,5-Dibromofuran involves the reaction of furan with one or two mol equivalents of bromine in N,N-dimethylformamide . This reaction gives 2-bromofuran or 2,5-dibromofuran, respectively, in 70% and 48% yields .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromofuran is characterized by a furan ring substituted with two bromine atoms at the 2 and 5 positions . The InChI key for 2,5-Dibromofuran is LACYYWKMIJOHLU-UHFFFAOYSA-N .
Chemical Reactions Analysis
The halogen dance reaction on 2,5-dibromofuran can be carried out in the same way as on the 2,3-isomer . The reaction involves the addition of the educt to 0.85 equivalents of LDA, followed by the addition of the remaining 0.25 equivalents of LDA and quenching with an electrophile .
Physical And Chemical Properties Analysis
2,5-Dibromofuran has a molecular weight of 225.87 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 13.1 Ų . The heavy atom count is 7 .
Aplicaciones Científicas De Investigación
Thermophysical Property Data
The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds like 2,5-Dibromofuran . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Safety and Hazards
2,5-Dibromofuran is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Propiedades
IUPAC Name |
2,5-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACYYWKMIJOHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446875 | |
| Record name | 2,5-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromofuran | |
CAS RN |
32460-00-7 | |
| Record name | 2,5-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2,5-Dibromofuran in synthetic chemistry?
A1: 2,5-Dibromofuran serves as a versatile building block in organic synthesis, primarily due to its reactivity in palladium-catalyzed cross-coupling reactions. For instance, it reacts with triarylbismuths in the presence of a palladium catalyst to efficiently yield 2-arylfurans and 2,5-diarylfurans []. This reaction pathway highlights its utility in constructing more complex furan-containing molecules.
Q2: Can you provide examples of how 2,5-Dibromofuran has been used in materials science?
A2: 2,5-Dibromofuran acts as a key precursor in the synthesis of polyfuran, a conducting polymer. The electroreduction of 2,5-dibromofuran leads to the formation of neutral polyfuran [, ]. This polymer has garnered interest for its potential applications in electronic materials.
Q3: What spectroscopic techniques have been used to characterize 2,5-Dibromofuran and its derivatives?
A3: Researchers have employed a range of spectroscopic methods to characterize 2,5-Dibromofuran and the polymers derived from it. These methods include Resonance Raman spectroscopy, FTIR spectroscopy [, ], and UV-vis spectroscopy []. These techniques provide valuable insights into the structural and electronic properties of these materials.
Q4: Has 2,5-Dibromofuran been used in the development of new OLED materials?
A4: While 2,5-Dibromofuran itself hasn't been directly incorporated into OLED devices, it played a crucial role in synthesizing a novel amorphous molecular material, 2,5-Bis(2-{4-[bis(4-methylphenyl)amino]phenyl}thiophen-5-yl)furan (BMA-TFT) []. This compound, synthesized through a palladium-catalyzed Suzuki coupling reaction using 2,5-Dibromofuran, exhibits promising properties for OLED applications, including a high fluorescence quantum yield and the ability to form stable amorphous glasses.
Q5: Are there any studies on the computational modeling of 2,5-Dibromofuran or its derivatives?
A5: Yes, researchers have employed computational chemistry to understand the properties of 2,5-Dibromofuran-based materials. For example, lattice dynamics calculations have been performed on polyfuran, a polymer derived from 2,5-dibromofuran, to interpret its infrared and Raman spectra []. These calculations provide insights into the vibrational modes and structural characteristics of the polymer.
Q6: Are there alternative synthetic routes to 2,5-Dibromofuran?
A6: While the provided research doesn't delve into alternative synthetic routes, it does highlight a convenient method for preparing 2,5-dibromofuran [, ]. This method involves reacting furan with two molar equivalents of bromine in N,N-dimethylformamide, resulting in a 48% yield of 2,5-dibromofuran. Further research may explore other synthetic approaches to optimize yield or utilize different starting materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















